Tedalinab
Overview
Description
Tedalinab, also known as GRC-10693, is a drug developed by Glenmark Pharmaceuticals for the treatment of osteoarthritis and neuropathic pain. It acts as a potent and selective cannabinoid receptor 2 (CB2) agonist, with a very high selectivity of 4700 times for CB2 over the related cannabinoid receptor 1 (CB1). This compound has good oral bioavailability and has shown promising safety results and effective analgesic and anti-inflammatory actions in early clinical trials .
Mechanism of Action
Target of Action
Tedalinab, also known as GRC-10693, is a potent and selective agonist for the cannabinoid CB2 receptor . The CB2 receptor is primarily found in the peripheral nervous system, immune cells, and tissues, playing a crucial role in mediating anti-inflammatory responses and pain perception .
Mode of Action
As a CB2 receptor agonist , this compound binds to these receptors, activating them and triggering a series of intracellular events . This activation can lead to various physiological responses, including analgesic and anti-inflammatory effects . It’s worth noting that this compound has a very high selectivity of 4700x for CB2 over the related CB1 receptor , which is predominantly found in the central nervous system.
Pharmacokinetics
This compound has been reported to have good oral bioavailability , suggesting efficient absorption in the gastrointestinal tract.
Result of Action
The activation of CB2 receptors by this compound can lead to effective analgesic and anti-inflammatory actions . These effects make it a potential therapeutic agent for conditions like osteoarthritis and neuropathic pain .
Biochemical Analysis
Biochemical Properties
Tedalinab interacts with the cannabinoid CB2 receptor . It has a very high selectivity of 4700x for CB2 over the related CB1 receptor . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
This compound’s interaction with the CB2 receptor influences cell function. It has shown promising safety results and effective analgesic and anti-inflammatory actions in early clinical trials
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a CB2 receptor agonist It binds to the CB2 receptor, leading to a series of intracellular events
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tedalinab involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indazole core, introduction of the difluorophenyl group, and the attachment of the tert-butyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. This includes the use of continuous flow reactors, automated systems, and recycling of solvents and reagents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Tedalinab undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the modification of this compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Tedalinab has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cannabinoid receptor agonists and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its potential in treating neuropathic pain, osteoarthritis, and other inflammatory conditions.
Industry: Used in the development of new pharmaceuticals and therapeutic agents
Comparison with Similar Compounds
Tedalinab is unique due to its high selectivity for CB2 over CB1 and its potent analgesic and anti-inflammatory properties. Similar compounds include:
CBS-0550: Another CB2 agonist with similar selectivity and therapeutic potential.
Olorinab: A CB2 agonist investigated for its effects on gastrointestinal disorders.
SER-601:
This compound stands out due to its high oral bioavailability and promising safety profile, making it a valuable compound for further research and development in the field of cannabinoid receptor agonists.
Properties
IUPAC Name |
(1R,7S)-N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O/c1-19(2,3)22-18(25)16-15-10-4-5-11(8-10)17(15)24(23-16)14-7-6-12(20)9-13(14)21/h6-7,9-11H,4-5,8H2,1-3H3,(H,22,25)/t10-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPZXHMTJGOMCJ-WDEREUQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NN(C2=C1C3CCC2C3)C4=C(C=C(C=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)C1=NN(C2=C1[C@H]3CC[C@@H]2C3)C4=C(C=C(C=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030347 | |
Record name | Tedalinab | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801030347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916591-01-0 | |
Record name | (4S,7R)-1-(2,4-Difluorophenyl)-N-(1,1-dimethylethyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916591-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tedalinab [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916591010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tedalinab | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801030347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEDALINAB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R7X34Y6Q1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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